molecular formula C9H8O2S B8701769 3(2H)-Benzofuranone, 2-(methylthio)- CAS No. 51175-49-6

3(2H)-Benzofuranone, 2-(methylthio)-

Cat. No. B8701769
CAS RN: 51175-49-6
M. Wt: 180.23 g/mol
InChI Key: ZZLMAQGRYHRCTG-UHFFFAOYSA-N
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Patent
US04045451

Procedure details

2-Hydroxy-1-[(methylsulfinyl)acetyl] benzene (1.5 g 0.0075m) and trifluoroacetic acid (1.5 g) are refluxed in benzene (25 ml) for one hour under nitrogen. The solvent is removed under reduced pressure to give a pale yellow oil which crystallizes on standing. Recrystallization from ethanol gave white crystals, (0.611 g 45%), m.p. 81°-82° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:13])[CH2:9][S:10]([CH3:12])=O.FC(F)(F)C(O)=O>C1C=CC=CC=1>[CH3:12][S:10][CH:9]1[C:8](=[O:13])[C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[O:1]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C(CS(=O)C)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallizes
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
gave white crystals, (0.611 g 45%), m.p. 81°-82° C.

Outcomes

Product
Name
Type
Smiles
CSC1OC2=C(C1=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.